Cas no 2228197-39-3 (2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide)

2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide 化学的及び物理的性質
名前と識別子
-
- 2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide
- EN300-1916042
- 2228197-39-3
-
- インチ: 1S/C11H11BrN2S/c1-14-8-5-3-2-4-7(8)11(12)9(14)6-10(13)15/h2-5H,6H2,1H3,(H2,13,15)
- InChIKey: HNDLDHRIZYYOTE-UHFFFAOYSA-N
- ほほえんだ: BrC1C2C=CC=CC=2N(C)C=1CC(N)=S
計算された属性
- せいみつぶんしりょう: 281.98263g/mol
- どういたいしつりょう: 281.98263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1916042-1.0g |
2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide |
2228197-39-3 | 1g |
$1485.0 | 2023-06-02 | ||
Enamine | EN300-1916042-0.1g |
2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide |
2228197-39-3 | 0.1g |
$1307.0 | 2023-09-17 | ||
Enamine | EN300-1916042-5g |
2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide |
2228197-39-3 | 5g |
$4309.0 | 2023-09-17 | ||
Enamine | EN300-1916042-0.05g |
2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide |
2228197-39-3 | 0.05g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-1916042-0.5g |
2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide |
2228197-39-3 | 0.5g |
$1426.0 | 2023-09-17 | ||
Enamine | EN300-1916042-10g |
2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide |
2228197-39-3 | 10g |
$6390.0 | 2023-09-17 | ||
Enamine | EN300-1916042-10.0g |
2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide |
2228197-39-3 | 10g |
$6390.0 | 2023-06-02 | ||
Enamine | EN300-1916042-1g |
2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide |
2228197-39-3 | 1g |
$1485.0 | 2023-09-17 | ||
Enamine | EN300-1916042-5.0g |
2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide |
2228197-39-3 | 5g |
$4309.0 | 2023-06-02 | ||
Enamine | EN300-1916042-2.5g |
2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide |
2228197-39-3 | 2.5g |
$2912.0 | 2023-09-17 |
2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamideに関する追加情報
Comprehensive Overview of 2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide (CAS No. 2228197-39-3)
2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide, with the CAS number 2228197-39-3, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique indole backbone and thioamide functional group, serves as a critical intermediate in the synthesis of various bioactive molecules. Researchers are particularly interested in its potential applications due to its structural similarity to naturally occurring indole alkaloids, which are known for their diverse pharmacological properties.
The molecular structure of 2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide features a bromine substituent at the 3-position of the indole ring, enhancing its reactivity and making it a valuable building block in organic synthesis. The presence of the thioamide group further expands its utility, as this moiety is often employed in the development of enzyme inhibitors and receptor modulators. Recent studies have explored its role in the design of novel anticancer agents and antimicrobial compounds, aligning with the growing demand for innovative therapeutics in the pharmaceutical industry.
In the context of current research trends, 2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide has been investigated for its potential in drug discovery and chemical biology. The compound's ability to interact with biological targets, such as kinases and GPCRs, has made it a subject of interest in high-throughput screening campaigns. Additionally, its structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in medicinal chemistry projects. This aligns with the broader scientific community's focus on developing small-molecule therapeutics with improved efficacy and safety profiles.
From a synthetic perspective, the preparation of 2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide involves multi-step organic transformations, including bromination, alkylation, and thioamide formation. These processes require precise control of reaction conditions to ensure high yield and purity, which are essential for its subsequent applications. The compound's CAS number 2228197-39-3 serves as a unique identifier in chemical databases, facilitating its procurement and use in research laboratories worldwide.
The growing interest in indole derivatives and thioamide-containing compounds has positioned 2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide as a key player in modern drug development. Its versatility and potential for structure-based drug design make it a valuable asset for researchers exploring new therapeutic avenues. As the pharmaceutical industry continues to prioritize precision medicine and targeted therapies, compounds like this are expected to play a pivotal role in addressing unmet medical needs.
In summary, 2-(3-bromo-1-methyl-1H-indol-2-yl)ethanethioamide (CAS No. 2228197-39-3) represents a promising scaffold in medicinal chemistry and pharmaceutical research. Its unique structural features and broad applicability underscore its importance in the development of next-generation therapeutics. As scientific advancements continue to unfold, this compound is likely to remain at the forefront of innovative drug discovery efforts.
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